molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1322224
M. Wt: 195.13 g/mol
InChI Key: JANHQSAAMLBUOH-UHFFFAOYSA-N
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Description

The compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic organic molecule that belongs to the class of pyrido[1,4]oxazines. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The papers provided discuss various synthetic methods and properties related to this class of compounds.

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazines, which are closely related to the compound , has been demonstrated through a two-step process involving O-alkylation and reductive cyclization . The method emphasizes the importance of the bulkiness of the starting nitropyridones and the C2 reagents to avoid N-alkylation and ensure efficient O-alkylation. Although the specific compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is not directly mentioned, the synthesis of similar compounds provides insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrido[1,4]oxazines is characterized by a fused ring system that includes a pyridine and an oxazine ring. The presence of a nitro group at the 6-position is likely to influence the electronic properties of the molecule and could affect its reactivity. The papers do not provide detailed molecular structure analysis for the specific compound , but the general structure of related compounds suggests a planar aromatic system with potential for further functionalization .

Chemical Reactions Analysis

The synthesis of related compounds involves key chemical reactions such as cyclization and oxidative re-aromatization . These reactions are crucial for constructing the core ring system and for introducing substituents at specific positions on the ring. The reactivity of the nitro group in the 6-position could be exploited in subsequent chemical transformations, potentially leading to a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one are not directly discussed in the provided papers. However, the properties of pyrido[1,4]oxazines in general can be inferred to some extent. These compounds are likely to exhibit typical properties of aromatic heterocycles, such as stability and potential for π-π interactions. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity, reduction potential, and overall reactivity .

Scientific Research Applications

Synthesis and Heterocyclic Systems

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a compound that is part of various studies focusing on the synthesis of nitro pyrido- and dipyrido oxazines. These compounds are obtained through reactions involving 2-chloro-3,5-dinitropyridine with o-aminophenols, followed by an intramolecular substitution of the nitro group. This synthesis pathway has led to the development of new heterocyclic systems, contributing to the understanding and expansion of heterocyclic chemistry (Bastrakov et al., 2016).

Regioselective Fluorination

The compound has also been used in studies focusing on regioselective fluorination. Specifically, the anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives in a specific medium led to the successful production of α-monofluorinated products. This process highlights the compound's utility in regioselective fluorination applications, contributing to the field of organic synthesis and functional group transformations (Iwayasu et al., 2002).

Novel Synthetic Methods

Further research has demonstrated new synthetic methods involving 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one derivatives. For instance, a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones showcases the compound's versatility in facilitating efficient and high-yield production of related heterocyclic compounds. This method, utilizing cesium carbonate in refluxing acetonitrile, highlights the compound's role in enabling novel synthetic pathways in organic chemistry (Cho et al., 2003).

Anticancer Potential

Moreover, derivatives of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one have been explored for their potential anticancer effects. Specifically, N-Substituted Pyrido-1,4-Oxazin-3-Ones have shown promise in inducing apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. This research illustrates the compound's potential therapeutic applications and its role in the development of novel anticancer agents (Mohan et al., 2018).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety pictogram GHS07 applies to this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHQSAAMLBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (2.5 g) was dissolved in acetic acid (6 mL) and acetic anhydride (30 mL). Fuming nitric acid (3 mL) was added dropwise to the reaction solution in ice-bath. The reaction solution was stirred in ice-bath overnight. Solution was poured into crashed ice. The light yellow precipitation was collected by filtration, washed with water and dried to give a mixture of nitrated products (regio-isomers). The mixture was crystallized from dichloromethane to give 6-nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) as a light yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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